molecular formula C12H12N2O2 B13493301 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B13493301
M. Wt: 216.24 g/mol
InChI Key: GJILCYKTWHOFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a seven-membered 1,4-benzodiazepine derivative featuring a fused benzene ring and a diazepine core.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C12H12N2O2/c1-2-12(16)14-7-9-5-3-4-6-10(9)13-11(15)8-14/h2-6H,1,7-8H2,(H,13,15)

InChI Key

GJILCYKTWHOFAV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CC2=CC=CC=C2NC(=O)C1

Origin of Product

United States

Preparation Methods

Cyclization of N-Alkoxy α-Halogenoacetamides with N-(2-Chloromethyl)aryl Amides

A notable synthetic route involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides under basic conditions to form tetrahydro-1,4-benzodiazepin-2-ones. The general procedure is as follows:

  • Reactants: N-alkoxy α-halogenoacetamide (0.2 mmol) and N-(2-chloromethyl)aryl amide (0.24 mmol).
  • Solvent: Dimethylformamide (2 mL).
  • Base: Cesium carbonate (2.5 equivalents).
  • Conditions: Stirring at room temperature under an inert argon atmosphere.
  • Workup: Dilution with ethyl acetate, washing with water and brine, drying over magnesium sulfate, filtration, and concentration under reduced pressure.
  • Purification: Silica gel chromatography using petroleum ether/ethyl acetate mixtures.

This method yields benzodiazepin-2-one derivatives with high efficiency and purity. The reaction tolerates various substituents on the aromatic ring, allowing for structural diversity including the introduction of the prop-2-enoyl group via appropriate precursor design or post-cyclization modification.

Ring Expansion of Lower Alkyl Carbamates

Another process involves ring expansion of lower alkyl carbamates under acidic or thermal conditions to form benzodiazepin-2-one derivatives. This method typically starts from a compound with a carbalkoxy substituent and involves:

  • Treatment with pharmaceutically acceptable acids or heat.
  • Conversion of a precursor compound (e.g., an oxazepine or related intermediate) to the benzodiazepin-2-one core.
  • The process allows the introduction of various substituents at the 4-position, including the prop-2-enoyl group, by selecting appropriate starting materials.

Alkylation and Cyclization Strategies

Alkylation of tetrahydrobenzodiazepine precursors followed by cyclization has been reported for related benzodiazepine derivatives. For example:

  • Alkylation of 2,3,4,5-tetrahydrobenzodiazepine derivatives with acyl halides or α,β-unsaturated acyl halides (such as acryloyl chloride) in neutral or slightly basic media.
  • Subsequent cyclization under acidic conditions (e.g., concentrated hydrobromic acid) to close the diazepine ring.
  • This approach enables the introduction of the prop-2-enoyl group at the 4-position effectively.

Comparative Data Table of Preparation Methods

Method Key Reactants/Conditions Advantages Limitations Yield Range (%) Reference
Cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides N-alkoxy α-halogenoacetamides, N-(2-chloromethyl)aryl amides, Cs2CO3, DMF, rt, Ar atmosphere Mild conditions, good functional group tolerance, high purity Requires careful handling of halogenated intermediates 70-88
Ring expansion of lower alkyl carbamates Carbalkoxy precursors, acid or heat treatment Straightforward, scalable Requires specific carbamate precursors, possible side reactions Not explicitly stated
Alkylation and cyclization Tetrahydrobenzodiazepine precursors, acyl halides, acidic cyclization Direct introduction of acyl group, well-established Acidic conditions may limit sensitive substituents Moderate to high

Research Findings and Characterization

  • The cyclization method yields compounds characterized by nuclear magnetic resonance spectroscopy, confirming the benzodiazepin-2-one core and the presence of the prop-2-enoyl substituent.
  • High-resolution mass spectrometry supports molecular weight confirmation.
  • Purification by silica gel chromatography ensures removal of side products and unreacted starting materials.
  • The ring expansion method has been patented and validated for related benzodiazepin-2-one derivatives, supporting its applicability to the prop-2-enoyl substituted compound.

Summary and Recommendations

The preparation of this compound can be achieved effectively via:

  • Cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides under mild basic conditions, offering high yields and functional group tolerance.
  • Ring expansion of carbamate precursors under acidic or thermal conditions, suitable for scalable synthesis.
  • Alkylation of tetrahydrobenzodiazepine intermediates with acryloyl chloride or related reagents, followed by cyclization.

Each method has distinct advantages and limitations, and the choice depends on available starting materials, desired scale, and sensitivity of substituents.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives .

Mechanism of Action

The mechanism of action of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Core Benzodiazepine Framework

The 1,4-benzodiazepine scaffold is shared across multiple analogs, but key differences arise from substituent positions and ring puckering:

  • 1,4-Benzodiazepines vs. 1,5-Benzodiazepines : The target compound belongs to the 1,4-benzodiazepine subclass, where nitrogen atoms occupy positions 1 and 3. In contrast, 1,5-benzodiazepines (e.g., 1-allyl-4-phenyl derivatives in ) position nitrogens at 1 and 5, altering hydrogen-bonding patterns and receptor interactions .
  • Ring Puckering : Crystallographic studies of related compounds (e.g., 1,5-dibenzyl derivatives) reveal boat conformations in the diazepine ring, with substituents like methyl groups occupying axial positions . The acryloyl group in the target compound may induce distinct puckering dynamics, as predicted by Cremer-Pople coordinates .

Substituent Effects

Compound Name Substituent(s) Key Structural Features Reference
Target Compound N4-acryloyl Electron-deficient α,β-unsaturated ketone
5-Acetyl-1-(prop-2-enyl)-1,5-benzodiazepin-2-one N1-allyl, N5-acetyl Dual substituents altering ring basicity
Cloxazolam 7-Cl, 2-chlorophenyl Enhanced lipophilicity and GABA binding
4-Cyclopropanecarbonyl-5-(4-fluorophenyl) N4-cyclopropanecarbonyl, C5-fluorophenyl Rigid cyclopropane enhances metabolic stability

Comparison with Analogs

  • Cloxazolam : Synthesized via chlorination and cyclization of precursor benzodiazepines .
  • Oxazolam : Produced through acetylation and oxidation steps, highlighting the role of acyl groups in modulating activity .

Crystallographic and Computational Insights

  • Crystal Packing : The boat conformation observed in 1,5-dibenzyl analogs () suggests that bulky N4 substituents (e.g., acryloyl) may enforce similar axial orientations, influencing intermolecular interactions .
  • Hydrogen Bonding : Etter’s graph-set analysis () predicts that the acryloyl group could participate in C=O···H-N hydrogen bonds, stabilizing crystal lattices.

Table 1: Structural and Physical Properties

Compound Molecular Weight Substituent Position Key Functional Group Biological Activity (if known)
Target Compound ~245 g/mol N4 Acryloyl Not reported
Cloxazolam 349.2 g/mol C7, C2-phenyl Chlorophenyl Anxiolytic
4-Cyclopropanecarbonyl analog (BJ12867) 322.3 g/mol N4, C5 Cyclopropanecarbonyl Preclinical candidate

Biological Activity

The compound 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H13N1O2
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 49727238

The structure of this compound features a benzodiazepine core that contributes to its biological properties.

Benzodiazepines generally exert their effects by modulating the GABA_A receptor, which is crucial for inhibitory neurotransmission in the central nervous system. The specific interactions of This compound with these receptors can lead to various pharmacological effects:

  • Anxiolytic Effects : The compound may exhibit anxiety-reducing properties by enhancing GABAergic activity.
  • Sedative Properties : Similar to other benzodiazepines, it may induce sedation and muscle relaxation.
  • Anticonvulsant Activity : Potential use in seizure disorders through GABA_A receptor modulation.

Pharmacological Studies

Recent studies have explored the biological activity of related benzodiazepine derivatives. For example:

  • Antiviral Activity : Research has shown that certain derivatives of benzodiazepines can inhibit HIV replication by interacting with reverse transcriptase, suggesting potential antiviral applications for related compounds .
  • Plant Growth Influence : A study examined the influence of tetrahydrobenzodiazepinones on plant growth, indicating that these compounds could affect biological systems beyond human pharmacology .

Case Study 1: Antiviral Efficacy

A derivative similar to This compound was tested for its ability to inhibit HIV replication in vitro. The study found that at low concentrations (0.3 to 30 nM), the compound effectively inhibited HIV-1 replication without significant cytotoxicity . This highlights the potential for benzodiazepine derivatives in antiviral therapy.

Case Study 2: Plant Growth Regulation

In vitro studies on narrow-leaved lupin (Lupinus angustifolius) demonstrated that substituted tetrahydrobenzodiazepinones could influence plant growth positively or negatively depending on the structure of the substituents . This indicates a broader ecological role for these compounds.

Table 1: Comparative Biological Activities of Benzodiazepine Derivatives

Compound NameActivity TypeEffective ConcentrationReference
This compoundAntiviral0.3 - 30 nM
Tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivativesAntiviral0.057 - 130 nM
Substituted benzodiazepinonesPlant GrowthVaries

Q & A

Q. What are the key steps and challenges in synthesizing 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one?

The synthesis typically involves a multi-step approach starting with the benzodiazepine core. A common method includes:

  • Acylation : Introducing the prop-2-enoyl group via reaction with acryloyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF at 0–5°C).
  • Ring closure : Cyclization under controlled temperatures (e.g., reflux in toluene) to form the tetrahydrobenzodiazepinone scaffold.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts from incomplete acylation or side reactions.
    Challenges include maintaining anhydrous conditions to prevent hydrolysis of intermediates and optimizing reaction times to avoid over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve the prop-2-enoyl group (e.g., vinyl protons at δ 5.8–6.5 ppm) and benzodiazepine ring protons (e.g., NH at δ 8.2–8.5 ppm).
  • X-ray crystallography : Provides definitive proof of stereochemistry and ring conformation, as seen in related benzodiazepinones (e.g., bond angles and torsion angles in crystal structures) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during functionalization of the benzodiazepinone core?

Discrepancies in reactivity (e.g., unexpected substitution vs. oxidation products) often arise from reaction conditions:

  • Temperature control : Higher temperatures favor radical pathways (e.g., oxidation), while lower temperatures promote nucleophilic substitution.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas non-polar solvents stabilize intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can redirect reaction pathways. Validate hypotheses via in situ monitoring (e.g., FTIR or LC-MS) .

Q. What strategies optimize the compound’s interaction with GABA receptors in in vitro assays?

  • Structural analogs : Introduce electron-withdrawing groups (e.g., -F or -Cl) at the 7-position to enhance binding affinity, as seen in related benzodiazepines .
  • Receptor docking studies : Use computational models (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications.
  • Functional assays : Measure chloride ion flux in neuronal cell lines (e.g., HEK293 expressing GABAA_A receptors) to quantify efficacy as a partial/full agonist .

Q. How can novel derivatives be designed to improve metabolic stability while retaining activity?

  • Bioisosteric replacement : Substitute the prop-2-enoyl group with a cyclopropyl carbonyl to reduce susceptibility to esterase cleavage.
  • Prodrug approaches : Mask the NH group with a cleavable moiety (e.g., acetyl) to enhance bioavailability.
  • Metabolic profiling : Use hepatic microsome assays to identify vulnerable sites and guide structural tweaks .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP and solubility : Use Schrödinger’s QikProp or ADMET Predictor to estimate partition coefficients and solubility.
  • pKa prediction : MarvinSketch or ACD/Labs tools can predict ionization states critical for bioavailability.
  • DFT calculations : Gaussian or ORCA for optimizing geometries and calculating frontier molecular orbitals (e.g., HOMO-LUMO gaps for redox stability) .

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Conformational analysis : Use NMR spin-spin coupling constants (JJ-values) to validate computed conformers (e.g., ChemDraw 3D or Spartan).
  • Solvent effects in simulations : Include implicit solvent models (e.g., PCM in Gaussian) to align calculated IR/NMR shifts with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.